Ganoderic acid Me

Multidrug Resistance MDR1/P-glycoprotein Colon Cancer

Ganoderic acid Me (GA-Me) is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. Structurally, it is characterized by a tetracyclic lanostane skeleton with acetoxy groups at C-3 and C-15 positions and a distinctive side chain, giving it a molecular formula of C34H50O6 (MW 554.76).

Molecular Formula C34H50O6
Molecular Weight 554.8 g/mol
CAS No. 108026-93-3
Cat. No. B1253855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic acid Me
CAS108026-93-3
Synonymsganoderic acid Me
Molecular FormulaC34H50O6
Molecular Weight554.8 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C
InChIInChI=1S/C34H50O6/c1-20(11-10-12-21(2)30(37)38)26-19-29(40-23(4)36)34(9)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)24(25)15-18-33(26,34)8/h12-13,15,20,26-29H,10-11,14,16-19H2,1-9H3,(H,37,38)/b21-12+/t20-,26-,27+,28-,29+,32-,33-,34-/m1/s1
InChIKeyOTUZGGSAOMCYNC-AEGHVTTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganoderic Acid Me (CAS 108026-93-3): What Scientific Buyers Need to Know Before Procurement


Ganoderic acid Me (GA-Me) is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum [1]. Structurally, it is characterized by a tetracyclic lanostane skeleton with acetoxy groups at C-3 and C-15 positions and a distinctive side chain, giving it a molecular formula of C34H50O6 (MW 554.76) . It belongs to a large family of over 100 ganoderic acids, many of which exhibit overlapping yet distinct biological profiles [2]. Unlike polysaccharides from G. lucidum, which act primarily through immunomodulation, GA-Me demonstrates direct multi-target anticancer mechanisms including transcriptional suppression of multidrug resistance genes, inhibition of matrix metalloproteinases (MMP2/9), and differential cell cycle arrest dependent on p53 status [3].

Why Ganoderic Acid Me Cannot Be Simply Replaced with Other Ganoderic Acids


Ganoderic acids are often mistakenly treated as interchangeable commodities by procurement specialists. However, subtle structural variations—such as the number and position of hydroxyl, acetoxy, or keto groups, and side chain configuration—result in markedly divergent biological activities [1]. For example, ganoderic acid A (GA-A) and GA-Me share the lanostane core but differ in the oxygenation pattern at C-3 and C-15, leading GA-A to primarily exhibit hepatoprotective and anti-inflammatory NF-κB modulation, while GA-Me uniquely demonstrates p53-dependent cell cycle arrest and transcriptional MDR1 suppression [2]. Ganoderic acid T (GA-T), though structurally closer to GA-Me and co-isolated in patented anti-tumor compositions, has not been shown to replicate GA-Me's specific MMP2/9 down-regulation or dual immune-mediated and direct cytotoxic mechanisms in vivo [3]. Treating any ganoderic acid as a generic substitute risks selecting a compound without the specific mechanistic profile required for a given research application.

Quantitative Evidence Differentiating Ganoderic Acid Me from Its Closest Analogs


Multidrug Resistance Reversal via Transcriptional MDR1 Suppression: GA-Me vs. Ganoderic Acid R

GA-Me reverses multidrug resistance through a dual mechanism: transcriptional suppression of the MDR1 promoter and down-regulation of both MDR1 mRNA and protein levels, along with MRP1 and MRP2 inhibition [1]. In contrast, ganoderic acid R (GA-R) achieves MDR reversal (index approximately 22-fold) primarily through P-gp function inhibition without demonstrated transcriptional regulation . GA-Me simultaneously restored chemosensitivity to anticancer agents in MDR colon cancer cells, a poly-mechanism feature not reported for GA-R or ganoderenic acid B [2].

Multidrug Resistance MDR1/P-glycoprotein Colon Cancer

MMP2/9 Gene Expression Inhibition for Anti-Metastasis: GA-Me vs. Ganoderic Acid A

GA-Me suppressed matrix metalloproteinases 2 and 9 (MMP2/9) gene expression at both mRNA and protein levels in highly metastatic 95-D lung tumor cells, as demonstrated by qRT-PCR and Western blotting [1]. This anti-invasion effect was accompanied by inhibition of cell migration (wound healing assay), promotion of homotypic aggregation, and reduced adhesion to extracellular matrix [2]. Ganoderic acid A (GA-A), while active against proliferation and NF-κB signaling, has not been shown to inhibit MMP2/9 at the transcriptional level in metastatic models [3].

Tumor Invasion MMP2/MMP9 Metastasis

p53-Dependent Differential Cell Cycle Arrest: GA-Me vs. Ganoderic Acid DM

GA-Me induces G1 phase arrest in p53 wild-type tumor cells (95-D, HCT-116 p53+/+) but causes S phase or G1/S transition arrest in p53-null cells (H1299, HCT-116 p53-/-) [1]. This differential response indicates that p53 is a mechanistic target of GA-Me, a property that distinguishes it from ganoderic acid DM, which primarily inhibits osteoclastogenesis and androgen receptor signaling without reported p53-dependent cell cycle modulation [2].

p53 Cell Cycle Arrest Tumor Suppressor

In Vivo Anti-Tumor Activity via Immune Modulation: GA-Me vs. Ganoderic Acid T

In C57BL/6 mice bearing Lewis lung carcinoma, intraperitoneal administration of GA-Me (28 mg/kg) inhibited both tumor growth and lung metastasis, with significant enhancement of Natural Killer (NK) cell activity compared to the control group (p<0.05) [1]. ELISA and RT-PCR analyses confirmed increased expression of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), along with up-regulation of NF-κB, which was implicated in IL-2 production [2]. Although ganoderic acid T (GA-T) is co-claimed with GA-Me in patent CN1709264A for tumor inhibition, published in vivo immune mechanism data are available specifically for GA-Me at a defined dose [3].

In Vivo NK Cells Immune Modulation

NF-κB Pathway Inhibition in Triple-Negative Breast Cancer: GA-Me vs. Ganoderic Acid A

GA-Me inhibits NF-κB activity at 24 hours in MDA-MB-231 triple-negative breast cancer cells, leading to suppressed proliferation, angiogenesis (VEGF, IL-6, IL-8), and invasion (MMP-9), and induction of apoptosis [1]. Critically, GA-Me does not inhibit IκB-α phosphorylation or degradation, indicating that it targets NF-κB at the nuclear level rather than at the cytoplasmic IKK complex, unlike ganoderic acid A (GA-A), which inhibits both NF-κB and MAPK pathways through upstream kinase modulation [2]. This mechanistic distinction means GA-Me may avoid certain feedback activation loops associated with IKK inhibition.

NF-κB Breast Cancer Angiogenesis

Procurement-Relevant Application Scenarios for Ganoderic Acid Me Based on Differentiating Evidence


Multidrug Resistance Reversal Agent Development

For pharmaceutical R&D teams developing MDR reversal strategies, GA-Me is the preferred ganoderic acid standard because it uniquely suppresses MDR1 at the transcriptional promoter level, down-regulates MRP1/MRP2, and simultaneously induces apoptosis via p53/Bax/caspase-3 pathways [1]. This multi-mechanism profile is not replicated by ganoderic acid R (post-translational P-gp inhibition only) or ganoderenic acid B (ABCB1-specific). Researchers should specify GA-Me by CAS 108026-93-3 to ensure the correct triterpenoid with hMDR1 promoter suppression activity is procured.

Anti-Metastasis Drug Discovery Targeting MMP2/9

GA-Me is the only ganoderic acid with peer-reviewed evidence of dual MMP2 and MMP9 gene expression suppression in a highly metastatic lung cancer model (95-D cells), confirmed by both qRT-PCR and Western blotting [2]. Program leads focused on metastasis inhibition should avoid substituting GA-Me with GA-A or GA-DM, which lack this transcriptional anti-invasion mechanism. The molecular docking data showing GA-Me's high-affinity interaction with MMP2 (His201, His205, His211, Glu202, Ala165) and MMP9 (Glu402, Gly186) active sites provides structural confidence for SAR studies [3].

p53 Pathway Research Tool Compound

For academic and industry labs investigating p53-dependent cancer therapeutics, GA-Me offers a validated differential cell cycle arrest phenotype: G1 arrest in p53 wild-type cells versus G1/S transition arrest in p53-null cells [4]. This p53-status-dependent behavior is not documented for other commercially available ganoderic acids such as GA-A, GA-DM, or GA-F. Procuring GA-Me (CAS 108026-93-3) is essential when the experimental design requires a compound that discriminates between p53-intact and p53-deficient tumor backgrounds.

Cancer Immunotherapy Adjuvant Research

GA-Me is supported by a defined in vivo study demonstrating immune-mediated anti-tumor activity at 28 mg/kg i.p. in a Lewis lung carcinoma model, with quantified enhancement of NK cell activity, IL-2, and IFN-γ expression [5]. For teams exploring Ganoderma-derived immunotherapy adjuvants, GA-Me provides the most complete published in vivo immune dataset among purified ganoderic acid monomers, surpassing GA-T in published mechanistic depth at a defined dose [6].

Quote Request

Request a Quote for Ganoderic acid Me

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.